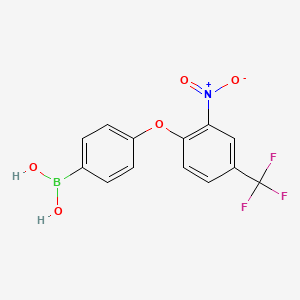

(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid

Descripción general

Descripción

(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C13H9BF3NO5 and a molecular weight of 327.0 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 2-nitro-4-(trifluoromethyl)phenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitro group in (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid can undergo reduction to form the corresponding amine.

Reduction: The boronic acid group can be oxidized to form the corresponding boronate ester.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction of the nitro group: (4-(2-Amino-4-(trifluoromethyl)phenoxy)phenyl)boronic acid.

Oxidation of the boronic acid group: (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronate ester.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of approximately 327.02 g/mol. Its structure features a boronic acid moiety connected to a phenyl group, which is further substituted by a nitro group and a trifluoromethyl group. These functional groups impart unique chemical properties that enhance its reactivity and biological activity.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

- The boronic acid functionality allows (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction involves:

- Oxidative Addition : The boron atom reacts with an organic halide.

- Transmetalation : Transfer of the organic group to the palladium catalyst.

- Reductive Elimination : Formation of the biaryl compound.

This makes it valuable for synthesizing complex organic molecules with tailored properties .

Medicinal Chemistry

Drug Discovery

- The unique combination of the nitro and trifluoromethyl groups suggests potential for exploring biological activity. Research indicates that these groups can influence interactions with biological targets, making this compound a candidate for lead compounds in drug discovery across various therapeutic areas .

Enzyme Inhibition Studies

- Boronic acids are known to interact with diols and other biomolecules, potentially leading to enzyme inhibition. For instance, this compound may inhibit serine proteases by forming covalent bonds with active site residues, thereby blocking enzymatic activity.

Materials Science

Development of Advanced Materials

- This compound can be incorporated into polymers to create materials with specific functionalities, such as self-healing properties or applications in organic electronics. Its unique structure might enable the development of novel materials tailored for specific industrial applications .

Research has demonstrated that this compound can modulate cellular pathways by influencing kinase and phosphatase activities. This modulation leads to alterations in phosphorylation states of key signaling proteins, impacting gene expression and cellular metabolism.

Case Study 2: Synthesis of Biaryl Compounds

In a study focusing on the synthesis of biaryl compounds using Suzuki-Miyaura coupling, this compound was successfully utilized as a building block. The resulting compounds exhibited enhanced reactivity due to the electronic effects of the trifluoromethyl and nitro groups .

Mecanismo De Acción

The mechanism of action of (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid largely depends on its application. In cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. In biological applications, the compound can interact with various molecular targets through its functional groups, forming stable complexes that can modulate biological activity.

Comparación Con Compuestos Similares

Phenylboronic Acid: Lacks the nitro and trifluoromethyl groups, making it less reactive in certain applications.

(4-Boronophenoxy)-3-nitrobenzotrifluoride: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness: The presence of both the nitro and trifluoromethyl groups in (4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid imparts unique electronic properties, making it particularly useful in specific chemical reactions and applications where these functional groups play a crucial role.

Actividad Biológica

(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)boronic acid, with the molecular formula C13H9BF3NO5 and a molecular weight of approximately 327.02 g/mol, is a boronic acid derivative that has garnered attention for its potential biological applications. The compound features a complex structure that includes a phenyl group attached to a boronic acid moiety, further substituted by a nitro group and a trifluoromethyl group. These functional groups are significant in determining its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules. The boronic acid functionality allows it to interact with diols and other nucleophilic sites in proteins, potentially inhibiting enzymatic activity or modulating cellular pathways . In organic synthesis, it acts as a building block in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

1. Proteomics and Protein Interactions

The compound's ability to form reversible covalent bonds with certain biomolecules makes it valuable in proteomics research. It has been used to study protein interactions and functions, which is critical for understanding cellular processes and developing therapeutic strategies targeting specific proteins .

2. Anticancer Potential

Research indicates that boronic acids, including this compound, may exhibit anticancer properties due to their ability to interfere with cellular signaling pathways. The presence of the nitro group may enhance metabolic stability, making it a candidate for drug development in oncology .

3. Antimicrobial Activity

Some studies have suggested that compounds with similar structures may possess antimicrobial properties. The unique combination of electron-withdrawing groups (nitro and trifluoromethyl) could influence the compound's interaction with microbial targets, although specific data on this compound's antimicrobial efficacy remains limited .

Case Study 1: Inhibition of Enzymatic Activity

A study investigated the inhibitory effects of various boronic acids on serine proteases. This compound was shown to inhibit enzyme activity through the formation of covalent bonds with the active site serine residue, demonstrating its potential as a therapeutic agent in diseases involving dysregulated protease activity .

Case Study 2: Drug Development for Prostate Cancer

Research into novel antiandrogens for prostate cancer treatment highlighted the potential of boronic acids as lead compounds. Modifications to the nitro group in related structures led to increased binding affinity for androgen receptors, suggesting that this compound could serve as a scaffold for developing more effective antiandrogens .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(2-Nitro-4-(trifluoromethyl)phenoxy)phenylboronic acid | C13H9BF3NO5 | Different positioning of substituents |

| 4-(Trifluoromethoxy)phenylboronic acid | C8H6BF3O | Lacks nitro group; simpler structure |

| 2-Fluoro-4-(trifluoromethyl)phenylboronic acid | C7H5BF4O2 | Contains fluorine instead of nitro group |

The structural uniqueness of this compound lies in its combination of electron-withdrawing groups, which significantly affects its chemical reactivity and biological activity compared to other similar compounds.

Propiedades

IUPAC Name |

[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BF3NO5/c15-13(16,17)8-1-6-12(11(7-8)18(21)22)23-10-4-2-9(3-5-10)14(19)20/h1-7,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLZDRJPJDCDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672916 | |

| Record name | {4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-58-7 | |

| Record name | {4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.